molecular formula C12H9F3N2O3 B13906740 methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate

methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate

Cat. No.: B13906740
M. Wt: 286.21 g/mol
InChI Key: MZSCUXWYIAKHCQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The methyl ester functional group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-dimethyl-, methyl ester
  • Benzoic acid, 3,4,5-trihydroxy-
  • Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-1-yl]-

Uniqueness

The presence of the trifluoromethyl group in benzoic acid, 3-[4,5-dihydro-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl]-, methyl ester distinguishes it from other similar compounds

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate

InChI

InChI=1S/C12H9F3N2O3/c1-20-11(19)7-3-2-4-8(5-7)17-10(18)6-9(16-17)12(13,14)15/h2-5H,6H2,1H3

InChI Key

MZSCUXWYIAKHCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)CC(=N2)C(F)(F)F

Origin of Product

United States

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